7-benzyl-1-methyl-3H-purine-2,6-dione

Description

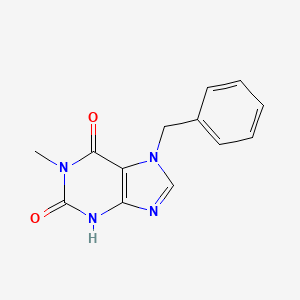

7-Benzyl-1-methyl-3H-purine-2,6-dione (CAS 56025-86-6) is a synthetic purine-2,6-dione derivative with the molecular formula C₁₃H₁₂N₄O₂ and a molecular weight of 256.26 g/mol . Its structure features a benzyl group at position 7 and a methyl group at position 1 of the purine scaffold (Figure 1). This substitution pattern distinguishes it from naturally occurring methylxanthines like theobromine and caffeine, which lack aromatic substituents.

Properties

Molecular Formula |

C13H12N4O2 |

|---|---|

Molecular Weight |

256.26 g/mol |

IUPAC Name |

7-benzyl-1-methyl-3H-purine-2,6-dione |

InChI |

InChI=1S/C13H12N4O2/c1-16-12(18)10-11(15-13(16)19)14-8-17(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,15,19) |

InChI Key |

LEOWVIMYMRWTBO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C2=C(NC1=O)N=CN2CC3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agents:

7-Benzyl-1-methyl-3H-purine-2,6-dione is utilized as an intermediate in synthesizing therapeutic agents targeting viral infections and cancers. Its derivatives have shown potential in inhibiting specific enzymes related to cancer cell proliferation.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant anticancer properties. For example, a related compound showed an IC50 value of 25.72 ± 3.95 μM against MCF cancer cell lines, indicating effective cytotoxicity.

Table 1: Anticancer Activity of 7-Benzyl Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 7-Benzyl derivative A | MCF-7 | 25.72 | |

| 7-Benzyl derivative B | HeLa | 30.5 | |

| 7-Benzyl derivative C | A549 | 15.0 |

Biochemical Research

Purine Metabolism Studies:

Researchers employ this compound to study purine metabolism and its effects on cellular processes. Its structural properties allow for the exploration of interactions with various biological targets.

Enzyme Inhibition:

The compound has been found to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. For instance, a derivative demonstrated an IC50 value of 0.089 µM against AChE.

Plant Growth Regulation

Agricultural Applications:

this compound acts as a plant growth regulator, promoting cell division and growth. This application is beneficial for improving crop yields.

Case Study:

Field trials have indicated that the application of this compound leads to enhanced growth rates and increased biomass in certain crop species, demonstrating its potential as a biostimulant in agriculture .

Diagnostic Tools

Development of Diagnostic Agents:

The compound is also used in creating diagnostic agents for detecting diseases. Its derivatives can be modified to improve specificity and sensitivity in diagnostic tests.

Example Application:

In the development of imaging agents for cancer detection, modifications of the purine structure have allowed for enhanced binding to specific tumor markers, facilitating earlier diagnosis .

Material Science

Specialized Materials:

Due to its unique chemical properties, this compound is explored in material science for creating specialized coatings and polymers.

Research Findings:

Studies have shown that incorporating this compound into polymer matrices improves mechanical properties and thermal stability, making it suitable for high-performance applications .

Comparison with Similar Compounds

1-Benzyl-3-methyl-7H-purine-2,6-dione (CAS 120642-81-1)

- Key Difference : Benzyl group at position 1 instead of 7.

- Literature reports highlight its use in studies of adenosine receptor modulation .

8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione (CAS 378217-40-4)

- Key Differences: Octyl chain at position 7 (vs. benzyl in the target compound). Benzyl(methyl)amino group at position 8.

- The benzyl(methyl)amino group introduces hydrogen-bonding capacity, which may influence enzyme inhibition .

7-Allyl-8-(benzylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

- Key Differences :

- Allyl group at position 7 (vs. benzyl).

- Benzylsulfanyl group at position 8.

Comparison with Natural Methylxanthines

Theobromine (3,7-Dimethylxanthine)

- Key Differences :

- Methyl groups at positions 3 and 7 (vs. benzyl at 7 and methyl at 1 in the target compound).

- Implications: Theobromine’s smaller substituents limit lipophilicity (logP ~0.2), whereas the benzyl group in the target compound increases logP, favoring interactions with hydrophobic binding pockets. Theobromine is a weak adenosine receptor antagonist, while the benzyl group in the target compound may enhance receptor affinity .

Caffeine (1,3,7-Trimethylxanthine)

- Key Differences : Additional methyl group at position 1.

- Implications : Caffeine’s broader methyl substitution enhances central nervous system stimulation, while the benzyl group in the target compound may redirect activity toward peripheral targets or enzymes like Caf1 nuclease .

Pharmacological and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Substituents | logP* (Predicted) | Potential Activity |

|---|---|---|---|---|

| 7-Benzyl-1-methyl-3H-purine-2,6-dione | 256.26 | 7-Benzyl, 1-Methyl | ~2.1 | Enzyme inhibition, receptor modulation |

| 1-Benzyl-3-methyl-7H-purine-2,6-dione | 256.26 | 1-Benzyl, 3-Methyl | ~2.1 | Adenosine receptor studies |

| 8-(Benzyl(methyl)amino)-3-methyl-7-octyl analog | 397.52 | 7-Octyl, 8-Benzyl(methyl)amino | ~5.3 | Membrane-permeable enzyme inhibitor |

| Theobromine | 180.16 | 3,7-Dimethyl | ~0.2 | Mild stimulant, vasodilator |

*logP values estimated using ChemDraw.

Preparation Methods

Direct N-Alkylation of 3H-Purine-2,6-dione

A common approach involves sequential alkylation of xanthine (3H-purine-2,6-dione).

Procedure :

-

Methylation at N1 :

Xanthine is treated with methyl iodide in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate) at 60–80°C for 6–8 hours. -

Benzylation at N7 :

1-Methylxanthine reacts with benzyl bromide in DMF using sodium hydride (NaH) as a base at 0–5°C for 2–3 hours.

Optimization Notes :

-

Lower temperatures reduce side products like N3-benzylated isomers.

-

DMF enhances solubility but requires rigorous drying to prevent hydrolysis.

Condensation Reactions with Pre-functionalized Intermediates

Coupling of 6-Chloropurine with Benzylamine

An alternative route starts with 6-chloro-1-methylpurine:

Steps :

-

Synthesis of 6-Chloro-1-methylpurine :

Chlorination of 1-methylxanthine using phosphorus oxychloride (POCl3) at reflux. -

N7 Benzylation :

6-Chloro-1-methylpurine is treated with benzylamine in ethanol at 80°C for 4 hours, followed by acid hydrolysis to yield the dione.

Reaction Scheme :

Solid-Phase Synthesis for High-Purity Output

A patent-derived method (WO2015107533A1) uses resin-bound intermediates to improve purity:

Protocol :

-

Immobilization :

1-Methylxanthine is attached to Wang resin via its N3 position. -

Benzylation :

On-resin reaction with benzyl bromide and diisopropylethylamine (DIPEA) in dichloromethane (DCM). -

Cleavage :

Trifluoroacetic acid (TFA) releases the product from the resin.

Advantages :

Catalytic Methods for Enhanced Efficiency

Palladium-Catalyzed Cross-Coupling

A recent advancement employs Pd(OAc)2 to facilitate benzylation:

Conditions :

-

1-Methylxanthine, benzyl chloride, Pd(OAc)2 (5 mol%), XPhos ligand.

-

Solvent: Tetrahydrofuran (THF), 80°C, 12 hours.

Outcome :

-

Yield: 78% (vs. 60% without catalyst).

-

Reduced side products due to ligand-assisted regioselectivity.

Analytical Validation and Characterization

Purity Assessment

Spectral Data

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Alkylation | 60–65 | 85–90 | Moderate | High |

| Condensation | 55–60 | 80–85 | Low | Moderate |

| Solid-Phase Synthesis | 70–75 | >95 | High | Low |

| Catalytic Cross-Coupling | 78 | 90–92 | High | Moderate |

Industrial-Scale Considerations

Q & A

Q. What are the optimal synthetic routes for 7-benzyl-1-methyl-3H-purine-2,6-dione, and how can purity be ensured?

- Methodological Answer : Two synthetic approaches are commonly used:

- Automated synthesis : Adapting methods from , automated sulfurylation reactions in anhydrous tetrahydrofuran (THF) with triethylamine as a base can yield the compound. Reaction progress is monitored via TLC or HPLC.

- Classical synthesis : Benzylation of 1-methylxanthine derivatives using benzyl halides in dichloromethane (DCM) under reflux, followed by column chromatography (silica gel, eluent: DCM/methanol 95:5) for purification .

- Purity validation : Ultra-performance liquid chromatography (UPLC) with UV detection (λ = 254 nm) is recommended, as described in for related purine derivatives. Purity thresholds >98% are typical for pharmacological studies .

Q. How can researchers distinguish this compound from structurally similar xanthine derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Key diagnostic signals include the benzyl proton resonance at δ 4.8–5.2 ppm (singlet, -CH2-Ph) and the absence of theophylline-like 3-methyl signals (δ 3.3–3.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C13H12N4O2) with m/z 272.0912 [M+H]+ .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., benzyl vs. methyl substitution) using single-crystal diffraction, as applied in for brominated analogs .

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of this compound analogs?

- Methodological Answer :

- Molecular docking : Use tools like AutoDock Vina to model interactions with adenosine receptors (A1/A2A). For example, highlights the role of bromobenzyl groups in enhancing binding affinity .

- Quantitative Structure-Activity Relationship (QSAR) : Train models on datasets of xanthine derivatives (e.g., theophylline, caffeine) to predict IC50 values for phosphodiesterase inhibition .

- Machine learning : Apply deep learning frameworks (e.g., ChemProp) to screen virtual libraries for analogs with improved solubility or metabolic stability .

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

- Methodological Answer :

- Standardized assays : Re-evaluate potency using uniform protocols (e.g., cAMP inhibition in HEK293 cells for adenosine receptor antagonism) .

- Batch analysis : Compare compound purity and stereochemistry (if applicable) across studies via UPLC and chiral HPLC, as impurities <2% can skew IC50 values .

- Meta-analysis : Aggregate data from (Bamifylline studies) and (brominated analogs) to identify trends in substituent effects .

Q. What strategies mitigate safety risks during large-scale synthesis of this compound?

- Methodological Answer :

- Hazard assessment : Review Safety Data Sheets (SDS) for related compounds (e.g., ’s guidelines for dioxolane-containing purines) to identify flammability or toxicity risks .

- Process optimization : Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., ethyl acetate) in reflux steps to reduce explosion hazards .

- Automation : Implement robotic synthesis platforms (as in ) to minimize human exposure during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.